molecular formula C10H14ClN3O B1356678 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine CAS No. 901586-60-5

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Cat. No.: B1356678
CAS No.: 901586-60-5
M. Wt: 227.69 g/mol
InChI Key: QBLWJUZCFCIFMB-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . It is a halogenated heterocycle, specifically a pyrimidine derivative, and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine typically involves the reaction of 4-chloro-6-ethylpyrimidine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dechlorinated pyrimidine derivatives.

Scientific Research Applications

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the biochemical pathways and physiological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its chloro and ethyl substituents influence its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(4-chloro-6-ethylpyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-2-8-7-9(11)13-10(12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLWJUZCFCIFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590740
Record name 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-60-5
Record name 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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